N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine
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Overview
Description
N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine, also known as DMMS, is a synthetic compound with potential applications in scientific research. DMMS belongs to the class of chromen-2-imine derivatives, which have been studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine involves its interaction with cellular proteins and enzymes. N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has been shown to bind to the ATP-binding site of CK2 and inhibit its activity. This leads to a decrease in the phosphorylation of downstream signaling molecules, which are involved in cell proliferation and survival. N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has also been shown to induce the activation of caspases, which are enzymes that play a key role in the initiation of apoptosis.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of CK2. In vivo studies have shown that N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine can inhibit the growth of tumors in animal models of cancer. N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been shown to have potent anti-cancer properties and can be used to study the signaling pathways involved in cancer cell proliferation and survival. However, N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine also has some limitations. It is a relatively new compound, and its toxicity and pharmacokinetic properties have not been fully characterized. Further research is needed to determine the optimal dosage and administration route for N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine.
Future Directions
There are several future directions for research on N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine. One area of interest is the development of N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine analogs with improved potency and selectivity for CK2 inhibition. Another area of interest is the investigation of the pharmacokinetics and toxicity of N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine in animal models. Additionally, N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine could be studied in combination with other anti-cancer agents to determine its potential as a combination therapy. Finally, N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine could be studied for its potential applications in other diseases, such as inflammatory diseases, where its anti-inflammatory properties may be beneficial.
Synthesis Methods
The synthesis of N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has been reported in the literature by several research groups. One of the most common methods involves the reaction of 8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine with 3,4-difluoroaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through nucleophilic substitution of the imine nitrogen with the aniline nitrogen, followed by elimination of the leaving group to form N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine.
Scientific Research Applications
N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has been studied for its potential applications in scientific research, particularly in the field of cancer biology. Chromen-2-imine derivatives have been shown to possess anti-cancer properties by inhibiting various signaling pathways involved in cancer cell proliferation and survival. N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has been reported to inhibit the activity of the protein kinase CK2, which is overexpressed in many types of cancer and promotes tumor growth and metastasis. N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO4S/c1-14-6-9-17(10-7-14)31(27,28)21-12-15-4-3-5-20(29-2)22(15)30-23(21)26-16-8-11-18(24)19(25)13-16/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFBFJFMHJQSDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine |
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